(R)-tert-Butyl 2-ethylpiperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The InChI code for “®-tert-Butyl 2-ethylpiperidine-1-carboxylate” is1S/C12H23NO2/c1-5-10-8-6-7-9-13(10)11(14)15-12(2,3)4/h10H,5-9H2,1-4H3
. This code provides a unique representation of the molecule’s structure. Physical and Chemical Properties Analysis
The physical and chemical properties of “®-tert-Butyl 2-ethylpiperidine-1-carboxylate” include a molecular weight of 213.32 and a molecular formula of C12H23NO2 . Additional properties such as boiling point, melting point, and solubility were not found in the search results.Scientific Research Applications
Chiral Auxiliary in Synthesis
The compound has been utilized as a chiral auxiliary, which is a significant application in the synthesis of enantiomerically pure compounds. For example, both enantiomers of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, a compound closely related to (R)-tert-Butyl 2-ethylpiperidine-1-carboxylate, were prepared from L-alanine. This compound was used as a chiral auxiliary in dipeptide synthesis, demonstrating its utility in the preparation of enantiomerically pure compounds, such as 2-methyl-3-phenylpropanoic acid with high enantiomer ratios. This showcases the compound's role in facilitating stereoselective transformations, which is crucial for the development of pharmaceuticals and other biologically active molecules (Studer, Hintermann, & Seebach, 1995).
Synthesis of Substituted Piperidines
Another application is in the synthesis of novel piperidine scaffolds, which are important in medicinal chemistry. The synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate via regioselective ring-opening demonstrates the compound's versatility as a precursor in the development of substituted piperidines. These structures serve as new scaffolds for the preparation of variously substituted piperidines, highlighting the compound's contribution to expanding the toolbox for synthetic chemists in drug discovery and development (Harmsen, Sydnes, Törnroos, & Haug, 2011).
Properties
IUPAC Name |
tert-butyl (2R)-2-ethylpiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2/c1-5-10-8-6-7-9-13(10)11(14)15-12(2,3)4/h10H,5-9H2,1-4H3/t10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZODONUATMTJPI-SNVBAGLBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1CCCCN1C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.